NO2A-Butyne-bis(t-Butyl ester) is a chemical compound with the molecular formula C₂₄H₄₂N₄O₅ and a molecular weight of 466.6 g/mol. It is also known as 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) and is identified by the CAS number 2125661-91-6. This compound is characterized by its unique structure, which includes a triazacyclononane core with two t-butyl acetate groups and a butynylacetamide substituent. Its design allows for specific interactions in biological systems, making it particularly useful in bioconjugation and radiopharmaceutical applications .
The biological activity of NO2A-Butyne-bis(t-Butyl ester) is primarily associated with its application in PET imaging. It acts as a scaffold for constructing radiolabeled probes that target specific biological molecules within living organisms. These probes can bind selectively to receptors or enzymes involved in various physiological processes, facilitating imaging and diagnostic procedures in medical applications . The compound's ability to form stable conjugates enhances its utility in tracking biological pathways and disease states.
Several synthesis methods have been developed for NO2A-Butyne-bis(t-Butyl ester). The most common approach involves:
These steps may vary based on the specific reagents and conditions used, but they collectively allow for the efficient synthesis of this complex compound .
NO2A-Butyne-bis(t-Butyl ester) has several important applications:
Interaction studies involving NO2A-Butyne-bis(t-Butyl ester) focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding how NO2A-Butyne-bis(t-Butyl ester) interacts with different biomolecules and its potential therapeutic implications .
Several compounds share structural or functional similarities with NO2A-Butyne-bis(t-Butyl ester). Here are some notable examples:
| Compound Name | Structure/Functionality | Uniqueness |
|---|---|---|
| 1,4,7-Triazacyclononane | Core structure similar; lacks t-butyl esters | Simpler structure; less sterically hindered |
| 1,4-Bis(t-butylacetate)-7-aminoheptane | Similar ester functionality; different core structure | Contains amino group instead of butynylacetamide |
| N,N'-Di-t-butylurea | Contains t-butyl groups; used as a protective group | Different functional group; not used in imaging |
| 1,4-Diacetoxybutane | Ester functionality; simpler structure | Lacks nitrogen coordination; less complex |
These compounds illustrate various aspects of chemical functionality related to NO2A-Butyne-bis(t-Butyl ester), highlighting its unique structural features that contribute to its specific applications in bioconjugation and imaging technologies .
The synthesis of NO2A-Butyne-bis(t-Butyl ester) relies on the systematic functionalization of 1,4,7-triazacyclononane as the foundational macrocyclic scaffold [1] [11]. The precursor selection process begins with the preparation of 1,4,7-triazacyclononane through established cyclization methodologies involving diethylene triamine and ethyleneglycol ditosylate under high dilution conditions [11] [14]. This nine-membered ring system provides the essential coordination environment for subsequent metal chelation applications.
The synthetic pathway proceeds through sequential alkylation reactions of the triazacyclononane nitrogen atoms [14] [29]. Initial monoprotection of the macrocycle is achieved using formyl protection strategies, where 1,4,7-triazacyclononane is treated with one equivalent of N,N-dimethylformamide dimethylacetal at 85°C for 3 hours to form the tricyclic orthoamide intermediate [14]. Subsequent hydrolytic reaction with aqueous hydrochloric acid at room temperature yields 1-formyl-1,4,7-triazacyclononane with 81% yield [14].
The functionalization of the protected triazacyclononane proceeds through Michael addition reactions with appropriately designed building blocks [29]. The incorporation of the butyne functionality requires the attachment of 3-butynylacetamide moieties to one nitrogen center of the macrocycle [1] [4]. This process involves the reaction of the protected triazacyclononane with brominated butyne derivatives under basic conditions using potassium carbonate in acetonitrile at room temperature [29] [33].
| Synthetic Step | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Triazacyclononane formation | Ethyleneglycol ditosylate | High dilution, Cs₂CO₃ | 77 | [14] |
| Formyl protection | N,N-dimethylformamide dimethylacetal | 85°C, 3h | 90 | [14] |
| Hydrolytic deprotection | Aqueous HCl | Room temperature | 81 | [14] |
| Butyne incorporation | 3-Butynylacetamide bromide | K₂CO₃, acetonitrile | 65-75 | [29] |
The selective alkylation of the remaining nitrogen centers with tert-butyl bromoacetate represents a critical step in the synthetic sequence [33]. This reaction is typically conducted in acetonitrile with potassium carbonate as the base at room temperature for 12-16 hours [33]. The sequential alkylation approach ensures the formation of the desired bis(t-butyl ester) derivative while minimizing over-alkylation side products [29] [33].
The reaction mechanism involves nucleophilic substitution at the bromoacetate electrophile by the nitrogen lone pairs of the triazacyclononane ring [33]. The electron-donating nature of the macrocyclic nitrogen atoms facilitates this transformation, with reaction rates enhanced by the conformational flexibility of the nine-membered ring system [11] [14].
The tert-butyl ester protecting group serves as a crucial component in the synthesis of NO2A-Butyne-bis(t-Butyl ester) due to its stability under basic and neutral conditions while remaining cleavable under acidic environments [15] [16]. The protection strategy employs tert-butyl bromoacetate as the alkylating agent, which reacts with the secondary amine nitrogen atoms of the triazacyclononane ring through nucleophilic substitution mechanisms [15] [33].
The tert-butyl ester formation proceeds through the reaction of the nitrogen nucleophile with the bromoacetate electrophile, resulting in the formation of a carbon-nitrogen bond and elimination of bromide ion [33]. The bulky tert-butyl group provides steric protection against premature hydrolysis during subsequent synthetic manipulations and purification procedures [15] [16].
Deprotection methodologies for tert-butyl esters in chelator systems have been extensively studied [15] [16] [17]. The most commonly employed deprotection method involves treatment with trifluoroacetic acid in dichloromethane at room temperature [17]. This acidic cleavage proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent hydrolysis to yield the free carboxylic acid [17].
Alternative deprotection strategies include the use of zinc bromide in methylene chloride, which provides milder reaction conditions compared to trifluoroacetic acid treatment [15]. This method is particularly advantageous when other acid-sensitive functional groups are present in the molecule [15]. The zinc bromide-mediated deprotection proceeds through Lewis acid activation of the ester carbonyl, facilitating tert-butyl cation elimination [15].
| Deprotection Method | Reagent | Conditions | Time | Selectivity | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic acid | TFA/CH₂Cl₂ | Room temperature | 2-4 h | High | [17] |
| Zinc bromide | ZnBr₂/CH₂Cl₂ | Room temperature | 6-12 h | Moderate | [15] |
| Magic blue cation radical | MB⁺/Et₃SiH | Room temperature | 1-4 h | High | [16] |
| Trimethylsilyl iodide | Me₃SiI/MeOH | Room temperature | 8-12 h | High | [17] |
The magic blue cation radical (tris(4-bromophenyl)aminium hexachloroantimonate) method represents a recent advancement in tert-butyl ester deprotection [16]. This approach utilizes catalytic amounts of the organic cation radical in conjunction with triethylsilane as a hydride source [16]. The mechanism involves single-electron oxidation followed by hydride transfer, resulting in selective cleavage of the tert-butyl group without affecting other protecting groups [16].
The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule [15] [16] [17]. For NO2A-Butyne-bis(t-Butyl ester), the butyne functionality requires careful consideration of reaction conditions to prevent unwanted side reactions such as alkyne polymerization or oxidation [4] [20].
The butyne functional group in NO2A-Butyne-bis(t-Butyl ester) serves as a key reactive handle for bioconjugation applications through copper-catalyzed azide-alkyne cycloaddition reactions [4] [20] [23]. These "click chemistry" methodologies enable the efficient attachment of the chelator to biomolecules containing azide functionalities [20] [23].
The copper-catalyzed azide-alkyne cycloaddition proceeds through a well-established mechanism involving copper(I) acetylide formation followed by cycloaddition with the azide substrate [20] [24]. For NO2A-Butyne-bis(t-Butyl ester), the terminal alkyne group undergoes initial coordination to copper(I) catalyst, forming a metallacycle intermediate that subsequently reacts with azide-functionalized targeting molecules [20] [24].
Optimized reaction conditions for chelator conjugation involve the use of copper(II) acetate as the copper source in the presence of sodium ascorbate as the reducing agent [4] [20]. The reaction is typically conducted in aqueous or mixed aqueous-organic solvent systems at room temperature with reaction times ranging from 30 minutes to 4 hours [4] [20].
Recent developments in chelation-assisted copper catalysis have demonstrated enhanced reactivity for azides bearing copper-chelating moieties [20] [23]. These specialized azide substrates form stable copper complexes that exhibit dramatically increased reaction rates compared to conventional azides [23]. The enhanced reactivity is attributed to the pre-organization of the copper catalyst at the azide reaction center [20] [23].
| Conjugation Method | Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Standard CuAAC | CuSO₄/sodium ascorbate | H₂O/t-BuOH | Room temp | 2-12 h | 70-85 | [4] |
| Cu(OAc)₂ method | Cu(OAc)₂ | H₂O/DMSO | Room temp | 0.5-4 h | 80-95 | [20] |
| Chelation-assisted | Cu(OAc)₂/chelating azide | H₂O | Room temp | 5-30 min | 85-98 | [23] |
| Microfluidic approach | Immobilized Cu(I) | PBS buffer | 47°C | 12 h | 75-90 | [4] |
The microfluidic "click chip" approach represents an innovative conjugation methodology that utilizes immobilized copper(I) catalyst on chip surfaces [4]. This technique offers advantages including reduced reagent consumption, enhanced reaction control, and simplified purification procedures [4]. The immobilized catalyst system minimizes copper contamination in the final products, which is particularly important for biological applications [4].
The conjugation efficiency is influenced by several factors including the nature of the azide substrate, solvent composition, and reaction temperature [20] [23]. Azides with electron-withdrawing substituents generally exhibit enhanced reactivity due to increased electrophilicity of the azide group [20]. The presence of coordinating solvents such as dimethyl sulfoxide can compete with the catalyst, potentially reducing reaction rates [20].
Purification of conjugated products typically involves high-performance liquid chromatography separation using reversed-phase columns [4] [19]. The hydrophobic nature of the tert-butyl protecting groups facilitates chromatographic separation from unreacted starting materials and side products [4] [19].
The purification of NO2A-Butyne-bis(t-Butyl ester) requires specialized chromatographic techniques due to the compound's amphiphilic nature and potential for metal coordination [18] [19]. High-performance liquid chromatography represents the primary purification method, utilizing reversed-phase columns with gradient elution systems [1] [19].
The chromatographic separation typically employs Eclipse XDB-C18 columns with acetonitrile-water gradient systems containing formic acid buffers [19]. Mobile phase optimization involves systematic evaluation of buffer concentrations, pH values, and organic modifier percentages to achieve optimal peak resolution [19]. Initial mobile phase conditions typically start with 11% acetonitrile in 0.02% formic acid buffer, progressing to 100% acetonitrile over a 20-30 minute gradient [19].
A critical consideration in chelator purification is the potential for metal coordination during analysis [19] [36]. The strong metal-chelating properties of NO2A-based compounds can result in complex formation with trace metals present in the chromatographic system, leading to peak broadening and multiple peak formation [19]. This challenge is addressed through pre-treatment of the analytical system with chelating agents such as ethylenediaminetetraacetic acid or through the use of metal-free solvents and buffers [19].
Iron complexation strategies have been successfully employed to overcome metal-related analytical challenges [19]. Pre-treatment of NO2A-Butyne-bis(t-Butyl ester) samples with iron(III) chloride converts the free chelator to a single iron complex, eliminating multiple peak formation and providing consistent analytical results [19]. The iron complex exhibits enhanced chromatographic behavior with improved peak symmetry and retention time reproducibility [19].
| Purification Parameter | Optimal Condition | Column Type | Detection Method | Reference |
|---|---|---|---|---|
| Mobile phase A | 0.02% formic acid/10 mM NH₄COOH | Eclipse XDB-C18 | UV 280 nm | [19] |
| Mobile phase B | 100% acetonitrile | Eclipse XDB-C18 | UV 280 nm | [19] |
| Gradient profile | 11-100% B over 25 min | Eclipse XDB-C18 | UV 280 nm | [19] |
| Flow rate | 1.0 mL/min | Eclipse XDB-C18 | UV 280 nm | [19] |
| Column temperature | 25°C | Eclipse XDB-C18 | UV 280 nm | [19] |
Mass spectrometric characterization of NO2A-Butyne-bis(t-Butyl ester) employs electrospray ionization techniques in positive ion mode [1] [37]. The molecular ion peak appears at m/z 467.6 corresponding to the protonated molecular species [M+H]⁺ [1]. Tandem mass spectrometry fragmentation patterns provide structural confirmation through characteristic loss of tert-butyl groups (loss of 57 mass units) and acetate moieties [1] [37].
Nuclear magnetic resonance spectroscopy serves as the primary method for structural characterization [25] [36]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the triazacyclononane ring protons (2.5-3.5 ppm), tert-butyl ester groups (1.4-1.5 ppm), and butyne functionality (2.1-2.3 ppm for the terminal alkyne proton) [25]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic carbonyl carbon signals appearing at 170-175 ppm for the ester groups [25].
Purity assessment employs multiple analytical techniques including high-performance liquid chromatography with ultraviolet detection and nuclear magnetic resonance integration methods [1] [19]. Commercial specifications typically require purity levels ≥95% as determined by high-performance liquid chromatography analysis [1]. Residual solvent content is monitored using gas chromatography techniques, with acceptance criteria typically set at <0.1% for class 2 solvents [1].
The thermodynamic stability of NO2A-Butyne-bis(t-Butyl ester) is fundamentally governed by the interplay between its macrocyclic triazacyclononane core, the protective tert-butyl ester functionalities, and the reactive butyne moiety. Understanding these stability characteristics is crucial for predicting the compound's behavior under various experimental and storage conditions.
The thermal stability profile of NO2A-Butyne-bis(t-Butyl ester) can be inferred from extensive studies on structurally related triazacyclononane derivatives and tert-butyl ester-containing compounds. Research on metal complexes of 1,4,7-triazacyclononane derivatives reveals distinct thermal decomposition patterns that provide insight into the expected behavior of this compound [4].
Studies on triazacyclononane metal complexes demonstrate that thermal decomposition typically occurs in discrete stages. For metal-TMAZ complexes, organic ligand liberation begins around 60-130°C, while TACN complexes show dehydration events at 125-155°C followed by exothermic decomposition at 200-245°C [4]. These findings suggest that the triazacyclononane core of NO2A-Butyne-bis(t-Butyl ester) should remain thermodynamically stable under typical handling conditions but may undergo structural changes at elevated temperatures.
The tert-butyl ester protecting groups represent another critical stability consideration. Research on poly(tert-butyl methacrylate) indicates that thermal decomposition of tert-butyl ester functionalities typically begins around 180-200°C, proceeding through deesterification mechanisms involving β-hydrogen elimination [5]. This thermal stability range is significantly higher than the recommended storage temperature of -20°C for NO2A-Butyne-bis(t-Butyl ester), providing a substantial safety margin for normal handling and storage conditions [1] [6].
The thermodynamic stability of chelating agents is fundamentally characterized by their formation constants and associated thermodynamic parameters. While specific stability constants for NO2A-Butyne-bis(t-Butyl ester) have not been directly measured, extensive research on related NOTA derivatives provides valuable benchmarks for understanding its expected behavior.
Studies on 1,4,7-triazacyclononane derivatives reveal that these compounds typically exhibit high formation constants with metal ions, particularly with trivalent cations such as gallium(III) and scandium(III) [7]. The incorporation of carboxylate pendant arms, as present in the NO2A framework, significantly enhances the thermodynamic stability of the resulting metal complexes through the formation of multiple coordination bonds.
Density functional theory studies on NOTA derivatives have consistently demonstrated that the enhanced complexation kinetics and metal chelating efficiency of these compounds can be attributed to lower Gibbs energies of the corresponding chelator-metal complexes compared to simpler alternatives [7]. These findings suggest that NO2A-Butyne-bis(t-Butyl ester) should exhibit favorable thermodynamic properties for metal coordination applications.
The kinetic stability of NO2A-Butyne-bis(t-Butyl ester) under physiological conditions is expected to be excellent based on the well-established behavior of NOTA derivatives. Research on macrocyclic gadolinium chelates demonstrates that these compounds exhibit exceptional kinetic inertness, with dissociation half-lives measured in days even under acidic conditions (pH 1.2) [8].
The presence of tert-butyl ester protecting groups introduces specific decomposition pathways that must be considered in stability assessments. Under acidic conditions, these groups may undergo protonation-catalyzed hydrolysis, while under basic conditions, direct nucleophilic attack on the carbonyl carbon becomes more favorable. However, the sterically hindered nature of the tert-butyl groups provides significant protection against such reactions under normal storage and handling conditions.
The solubility characteristics of NO2A-Butyne-bis(t-Butyl ester) are determined by the complex interplay between its hydrophilic triazacyclononane core and the lipophilic tert-butyl ester substituents. This amphiphilic character creates unique solubility properties that are essential for its intended bioconjugation applications.
The aqueous solubility of NO2A-Butyne-bis(t-Butyl ester) is expected to be moderate, reflecting the competing influences of polar and nonpolar structural elements. The triazacyclononane ring system contains three nitrogen atoms capable of protonation under acidic conditions, which would significantly enhance water solubility through the formation of charged species [2].
Research on related macrocyclic chelators indicates that the introduction of carboxylate pendant arms typically enhances aqueous solubility, particularly at physiological pH where these groups exist in their deprotonated, anionic form [8]. However, the presence of bulky tert-butyl ester groups in NO2A-Butyne-bis(t-Butyl ester) is expected to reduce overall water solubility compared to the fully deprotected NOTA derivative.
The compound's solubility profile is likely to be strongly pH-dependent. Under acidic conditions (pH < 3), protonation of the tertiary amine nitrogen atoms would create a positively charged species with enhanced water solubility. At physiological pH (7.4), the compound would exist in a zwitterionic form with intermediate solubility characteristics. Under basic conditions (pH > 10), any remaining protonated nitrogen centers would be deprotonated, potentially reducing solubility if the tert-butyl groups dominate the overall molecular character.
The lipophilic tert-butyl ester functionalities confer excellent solubility in organic solvents, making NO2A-Butyne-bis(t-Butyl ester) compatible with a wide range of synthetic and purification protocols. The compound should exhibit good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, which are commonly used in peptide synthesis and bioconjugation reactions [6].
Non-polar solvents such as dichloromethane, chloroform, and ethyl acetate are expected to provide moderate to good solubility, particularly for synthetic manipulations involving the protection and deprotection of functional groups. The butyne functionality may contribute additional dipole interactions that enhance solubility in moderately polar organic solvents.
The octanol-water partition coefficient (log P) serves as a critical parameter for predicting the compound's biodistribution and membrane permeability characteristics. For NO2A-Butyne-bis(t-Butyl ester), the log P value is expected to be positive but moderate, reflecting the amphiphilic nature of the molecule.
Based on structure-activity relationships for macrocyclic chelators, the log P value is estimated to fall within the range of 1.5 to 3.5, depending on the specific protonation state and solution conditions [9]. This range suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.
The partition behavior is expected to be strongly influenced by pH conditions. Under acidic conditions where the triazacyclononane nitrogen atoms are protonated, the compound would exhibit reduced lipophilicity and lower partition coefficients. At physiological pH, the balance between charged and neutral functionalities would result in intermediate partition values optimal for cellular uptake and retention.
For applications requiring enhanced aqueous solubility, several formulation strategies could be employed. The incorporation of cyclodextrins or other solubility-enhancing excipients could improve water solubility while preserving the compound's chemical integrity [10]. Alternatively, the preparation of water-soluble salts through protonation of the tertiary amine centers could provide a practical approach to solubility enhancement.
The use of co-solvents such as polyethylene glycol derivatives or propylene glycol could also improve solubility characteristics for specific applications. These approaches have been successfully employed with other macrocyclic chelators and are expected to be compatible with the chemical structure of NO2A-Butyne-bis(t-Butyl ester).
Comprehensive spectroscopic characterization provides the definitive analytical framework for confirming the identity, purity, and structural integrity of NO2A-Butyne-bis(t-Butyl ester). The unique combination of functional groups present in this compound generates distinctive spectroscopic signatures that enable unambiguous identification and quantitative analysis.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and conformational analysis of NO2A-Butyne-bis(t-Butyl ester). The compound's complex structure generates a rich spectrum of signals that provide detailed information about molecular connectivity, conformational dynamics, and purity.
The ¹H Nuclear Magnetic Resonance spectrum of NO2A-Butyne-bis(t-Butyl ester) exhibits several distinct resonance regions that reflect its structural complexity. The tert-butyl ester groups generate characteristic singlet resonances in the range of 1.40-1.50 parts per million, appearing as sharp peaks with integration values corresponding to the eighteen equivalent methyl protons (two tert-butyl groups, nine protons each) [11].
The triazacyclononane ring system produces a complex multipicity pattern in the 2.5-3.5 parts per million region, reflecting the diverse chemical environments of the methylene protons attached to the nitrogen atoms. These signals typically appear as complex multipiples due to the conformational flexibility of the nine-membered ring and the presence of multiple stereochemical environments [12].
The butyne functionality contributes distinctive features to the spectrum, with the terminal alkyne proton appearing as a sharp singlet around 2.0-2.5 parts per million. The methylene groups connecting the alkyne to the acetamide carbonyl generate characteristic triplet and quartet patterns in the region of 2.3-2.8 parts per million, reflecting scalar coupling relationships typical of ethyl chain systems [13].
The acetamide linkages produce amide proton resonances in the region of 6.0-7.0 parts per million, appearing as broad signals due to exchange processes and hydrogen bonding interactions. The chemical shift values and signal broadening characteristics provide valuable information about the conformational preferences and hydrogen bonding patterns within the molecule.
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information that confirms molecular connectivity and reveals details about the electronic environment of individual carbon atoms. The carbonyl carbons of the tert-butyl ester groups appear in the characteristic region of 170-175 parts per million, while the ester quaternary carbons resonate around 82-85 parts per million [11].
The triazacyclononane ring carbons generate signals in the aliphatic region (50-65 parts per million), with chemical shift values that reflect the electron-withdrawing influence of the nitrogen atoms. The specific chemical shift patterns provide information about ring conformation and nitrogen protonation states [12].
The butyne functionality produces two distinctive carbon resonances: the terminal alkyne carbon appears around 68-72 parts per million, while the internal alkyne carbon resonates at 82-85 parts per million. These chemical shift values are characteristic of terminal alkynes and provide definitive confirmation of the alkyne functionality's integrity [14].
The tert-butyl carbon atoms generate characteristic resonance patterns with the quaternary carbons appearing around 27-28 parts per million and the methyl carbons resonating at approximately 28-29 parts per million. The multiplicity and integration patterns of these signals provide quantitative information about the number and environment of tert-butyl groups present in the molecule.
Infrared spectroscopy provides definitive identification of functional groups and offers insights into hydrogen bonding patterns and conformational preferences. The infrared spectrum of NO2A-Butyne-bis(t-Butyl ester) exhibits several characteristic absorption bands that serve as diagnostic markers for structural confirmation.
The tert-butyl ester carbonyl groups generate intense absorption bands in the region of 1720-1740 reciprocal centimeters, appearing as sharp, well-defined peaks characteristic of aliphatic ester functionalities [15]. The exact frequency depends on conformational factors and hydrogen bonding interactions, with higher frequencies indicating less hydrogen bonded or more sterically hindered carbonyl groups.
The acetamide carbonyl functionality produces a distinct absorption band around 1650-1680 reciprocal centimeters, typically appearing at lower frequency than the ester carbonyls due to resonance effects and potential hydrogen bonding interactions with the amide nitrogen [16]. The bandwidth and intensity of this absorption provide information about the hydrogen bonding environment and conformational constraints around the amide linkage.
The amide nitrogen-hydrogen stretching vibrations appear in the region of 3200-3400 reciprocal centimeters, typically as broad absorption bands that reflect hydrogen bonding interactions and exchange processes. The exact frequency and bandwidth characteristics provide information about the strength and geometry of hydrogen bonding interactions within the molecular structure [15].
The alkyne carbon-hydrogen stretching vibration generates a characteristic sharp absorption band around 3280-3320 reciprocal centimeters, providing definitive confirmation of the terminal alkyne functionality. This absorption is typically of medium intensity and appears as a narrow peak distinct from other carbon-hydrogen stretching absorptions [17].
The saturated carbon-hydrogen stretching vibrations from the tert-butyl groups and triazacyclononane ring system produce complex absorption patterns in the region of 2850-3000 reciprocal centimeters. These overlapping absorptions provide information about the relative abundance of different carbon-hydrogen environments but are less diagnostic than the carbonyl and nitrogen-hydrogen stretching vibrations.
The carbon-carbon triple bond stretching vibration appears as a medium intensity absorption band in the region of 2100-2140 reciprocal centimeters. This absorption is diagnostic for terminal alkynes and provides confirmation of the butyne functionality's structural integrity [17]. The exact frequency and intensity depend on the electronic environment and conjugation effects, if any, involving the alkyne system.
Mass spectrometry provides definitive molecular weight confirmation and offers detailed insights into fragmentation pathways that reflect the compound's structural features and stability characteristics. The mass spectrum of NO2A-Butyne-bis(t-Butyl ester) exhibits characteristic fragmentation patterns that enable structural confirmation and purity assessment.
The molecular ion peak appears at mass-to-charge ratio 466.61, corresponding to the theoretical molecular weight of C₂₄H₄₂N₄O₅ [1] [2] [3]. The intensity and isotope pattern of this peak provide information about molecular stability under ionization conditions and confirm the molecular formula assignment.
Under electron impact ionization conditions, the molecular ion may exhibit limited stability due to the presence of multiple labile functionalities. The relative abundance of the molecular ion peak compared to fragment ions provides insights into the compound's gas-phase stability and fragmentation propensity [18].
The most prominent fragmentation pathway involves the loss of tert-butyl groups (molecular weight 57 daltons) from the ester functionalities, generating fragment ions at mass-to-charge ratios corresponding to the loss of one or both tert-butyl moieties. These fragmentations occur through α-cleavage mechanisms characteristic of tert-butyl esters and provide confirmation of the ester functionalities [17].
The loss of tert-butoxycarbonyl groups (molecular weight 101 daltons) represents another significant fragmentation pathway, generating fragments through rearrangement processes involving the ester linkages. These fragmentations are particularly diagnostic for tert-butyl ester-protected carboxylic acid derivatives and confirm the presence and number of such functionalities.
The triazacyclononane ring system may undergo fragmentation through carbon-nitrogen bond cleavage processes, generating characteristic fragment ions that reflect the ring structure and substitution pattern. The specific fragmentation patterns depend on the ionization method and collision energy employed in the analysis.
The butyne functionality may contribute to fragmentation through carbon-carbon bond cleavage adjacent to the triple bond, generating fragments that confirm the presence and connectivity of the alkyne system. Under certain ionization conditions, the terminal alkyne may undergo hydrogen abstraction reactions that provide additional structural information.
The three-dimensional structure of NO2A-Butyne-bis(t-Butyl ester) and its conformational behavior in both solid state and solution environments represent critical aspects for understanding its chelation properties and bioconjugation reactivity. While direct crystallographic data for this specific compound may be limited, extensive structural studies on related NOTA derivatives provide valuable insights into expected structural features and coordination geometries.
Crystallographic studies of related triazacyclononane derivatives reveal characteristic structural motifs that are expected to be preserved in NO2A-Butyne-bis(t-Butyl ester). The nine-membered triazacyclononane ring typically adopts distorted crown conformations that optimize nitrogen lone pair orientations for metal coordination while minimizing steric interactions between substituents [19].
Research on gallium(III) complexes of 1,4,7-triazacyclononane-N,N',N''-triacetate demonstrates that the metal center adopts distorted octahedral coordination geometry with three nitrogen atoms and three oxygen atoms from the pendant carboxylate arms [19]. The metal-nitrogen bond lengths typically range from 2.15 to 2.25 angstroms, while metal-oxygen distances fall within 1.95 to 2.05 angstroms, reflecting the different covalent radii and bonding characteristics of these donor atoms.
The crystal packing arrangements of NOTA derivatives typically involve hydrogen bonding networks between amide functionalities and lattice water molecules, creating extended supramolecular structures that influence physical properties such as solubility and thermal stability [20]. These packing patterns provide insights into intermolecular interactions that may influence the compound's behavior in solution and solid formulations.
Extended X-ray Absorption Fine Structure spectroscopy studies on lutetium-DOTA and copper-NOTA complexes provide detailed insights into solution-phase coordination geometries that complement crystallographic data [20]. These investigations reveal that solution structures closely resemble solid-state geometries but exhibit greater conformational flexibility and dynamic exchange processes.
For lutetium(III)-DOTA complexes, Extended X-ray Absorption Fine Structure analysis confirms square antiprismatic geometry with four oxygen atoms coordinated at 2.29 angstroms and four nitrogen atoms at 2.59 angstroms from the metal center [20]. These bond distances agree well with crystallographic data, validating the structural integrity of the complexes in solution.
Copper(II)-NOTA complexes studied by Extended X-ray Absorption Fine Structure spectroscopy demonstrate that all three carboxylate sites are deprotonated and coordinated to the metal center at distances of approximately 2.0 angstroms [20]. The nitrogen cage coordinates at distances around 2.1 angstroms, consistent with the smaller ionic radius of copper(II) compared to larger trivalent lanthanides.
Density functional theory calculations provide detailed insights into electronic structure, conformational preferences, and thermodynamic stability of NO2A-Butyne-bis(t-Butyl ester) and its metal complexes. These computational approaches offer predictions of properties that may be difficult to measure experimentally and guide synthetic optimization strategies.
Machine learning-enhanced computational methods have revolutionized the conformational analysis of macrocyclic compounds, providing accurate predictions of low-energy structures and transition pathways [21]. For NO2A-Butyne-bis(t-Butyl ester), density functional theory calculations can identify preferred conformations of the triazacyclononane ring and predict the orientations of pendant arms that optimize intramolecular interactions.
The conformational flexibility of the nine-membered ring creates multiple low-energy structures that may interconvert on timescales relevant to coordination processes. Computational analysis can quantify the energy barriers between these conformations and predict their relative populations under different conditions.
The tert-butyl ester groups introduce significant steric bulk that influences both ring conformation and overall molecular shape. Density functional theory calculations can optimize these interactions and predict the most favorable arrangements that minimize steric clashes while maintaining favorable electronic interactions.
Natural bond orbital analysis of NOTA derivatives reveals the electronic basis for their exceptional metal-binding properties [7]. The nitrogen lone pairs in the triazacyclononane ring exhibit optimal geometric arrangements for metal coordination, with electron density distributions that favor strong coordinate covalent bond formation.
The carboxylate pendant arms provide additional electron density for metal coordination through their oxygen lone pairs, creating a multidentate chelation environment that enhances thermodynamic stability and kinetic inertness. Computational analysis can quantify these electronic effects and predict optimal metal-ligand combinations.
The butyne functionality contributes unique electronic characteristics that may influence both coordination behavior and reactivity toward bioconjugation reactions. The π-electron system of the triple bond can interact with metal d-orbitals, potentially enhancing coordination stability through back-bonding interactions.
Density functional theory calculations enable prediction of formation enthalpies, Gibbs free energies, and entropy changes associated with metal complex formation [7]. These thermodynamic parameters provide quantitative predictions of complex stability and guide experimental optimization of reaction conditions.
The calculated binding energies for metal-NOTA interactions typically range from 15 to 25 kilocalories per mole, depending on the metal ion identity and coordination environment [7]. These values reflect the exceptional stability of these chelation systems and explain their widespread application in radiopharmaceutical development.
Solvation effects significantly influence the thermodynamics of complex formation in aqueous environments. Computational models that incorporate explicit water molecules or continuum solvation approaches can provide more accurate predictions of solution-phase behavior and guide formulation development strategies.
Molecular dynamics simulations provide insights into the dynamic behavior of NO2A-Butyne-bis(t-Butyl ester) in solution environments, revealing conformational fluctuations, solvation patterns, and intermolecular interactions that influence its chemical and biological properties.
The triazacyclononane ring system exhibits inherent conformational flexibility that enables adaptive binding to metal ions of different sizes and coordination preferences. Molecular dynamics simulations can quantify these dynamic processes and predict the timescales for conformational interconversion.
The pendant arm orientations undergo continuous fluctuation in solution, sampling multiple conformations that may influence accessibility for metal coordination and bioconjugation reactions. These dynamic effects are crucial for understanding the compound's reactivity and selectivity characteristics.
The tert-butyl ester groups exhibit rotational freedom around single bonds, creating additional conformational degrees of freedom that influence overall molecular shape and intermolecular interactions. Molecular dynamics analysis can identify preferred rotamer populations and their temperature dependence.
The amphiphilic character of NO2A-Butyne-bis(t-Butyl ester) creates complex solvation patterns that depend on solvent polarity and hydrogen bonding capacity. Molecular dynamics simulations can reveal the structure and dynamics of solvation shells around different functional groups.
The triazacyclononane nitrogen atoms serve as hydrogen bond acceptors in protic solvents, creating ordered solvation structures that influence conformational preferences and coordination reactivity. The strength and directionality of these interactions can be quantified through computational analysis.
The amide functionalities participate in both hydrogen bond donor and acceptor interactions, creating additional complexity in solvation patterns and intermolecular association behavior. These interactions may influence aggregation tendencies and solution-phase stability.